2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
Overview
Description
- Starting materials: 3-nitrobenzoyl chloride and quinolinecarboxylate core
- Reaction: Friedel-Crafts acylation
- Conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, room temperature
Step 3: Addition of Oxoethyl Group
- Starting materials: Ethyl chloroformate and nitrophenyl-quinolinecarboxylate intermediate
- Reaction: Esterification
- Conditions: Pyridine as a base, room temperature
Industrial Production Methods
Industrial production of 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinecarboxylate core, followed by the introduction of the nitrophenyl and oxoethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
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Step 1: Synthesis of Quinolinecarboxylate Core
- Starting materials: 2-aminobenzophenone and ethyl acetoacetate
- Reaction: Cyclization in the presence of a strong acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux at high temperature (around 150°C)
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature
Substitution: Ammonia (NH₃) or primary amines, ethanol as a solvent, reflux conditions
Major Products
Oxidation: Nitro derivatives of the compound
Reduction: Amino derivatives of the compound
Substitution: Amide or ester derivatives, depending on the nucleophile used
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for developing new drugs, particularly for targeting bacterial and viral infections.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of bacterial and viral genomes. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The compound’s ester group allows it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxamide
- 2-(4-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
- 2-(3-nitrophenyl)-2-oxoethyl 2,4-diphenyl-4-quinolinecarboxylate
Uniqueness
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate is unique due to the specific positioning of the nitrophenyl and oxoethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5/c33-26(22-14-9-15-23(18-22)32(35)36)19-37-30(34)28-24-16-7-8-17-25(24)31-29(21-12-5-2-6-13-21)27(28)20-10-3-1-4-11-20/h1-18H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUKWXIHMVTVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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